molecular formula C21H24ClNO2 B2830568 2-(2-chlorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide CAS No. 1210148-05-2

2-(2-chlorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

Cat. No.: B2830568
CAS No.: 1210148-05-2
M. Wt: 357.88
InChI Key: FXBPIELFDFLDGN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative is characterized by a distinct molecular architecture featuring a 2-chlorophenyl group and a (1-(4-methoxyphenyl)cyclopentyl)methyl moiety, a structure known to contribute to bioactive molecule profiles . Its core acetamide functional group is a prevalent motif in numerous therapeutic agents and serves as a versatile scaffold for the design and synthesis of novel bioactive molecules . Research into analogous compounds indicates potential applications in developing central nervous system (CNS) active agents, as similar structures have been investigated for their interaction with neurological targets . Furthermore, the chlorophenyl and methoxyphenyl subunits suggest potential for exploration as an antimicrobial or anti-inflammatory agent, given that these fragments are common in compounds with such activities . The compound's structure, which includes a cyclopentyl linker, may also be valuable in creating inhibitors for specific enzymes, such as neutral endopeptidase, as seen in related molecular classes . It is provided as a high-purity solid for research applications exclusively. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO2/c1-25-18-10-8-17(9-11-18)21(12-4-5-13-21)15-23-20(24)14-16-6-2-3-7-19(16)22/h2-3,6-11H,4-5,12-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBPIELFDFLDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 2-chlorobenzyl chloride, through the chlorination of benzyl chloride.

    Cyclopentylmethylation: The intermediate is then reacted with cyclopentylmethylamine in the presence of a base like sodium hydroxide to form the cyclopentylmethyl derivative.

    Methoxyphenyl Introduction:

    Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the resulting compound with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-chlorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions, enzyme inhibition, and receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may exhibit activity as an analgesic, anti-inflammatory, or antineoplastic agent, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide (): This compound shares the 2-chlorophenyl group with the target molecule but replaces the cyclopentylmethyl-4-methoxyphenyl moiety with a benzothiazole ring substituted with a trifluoromethyl group. The benzothiazole group is known for enhancing metabolic stability and binding affinity in drug candidates, particularly in kinase inhibitors .
  • 2-Chloro-N-(4-fluorophenyl)acetamide (): A simpler analog with a 4-fluorophenyl group instead of 2-chlorophenyl. This compound is primarily used as a synthetic intermediate .

Modifications to the Acetamide Side Chain

  • 2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide ():
    The acetamide’s α-carbon is modified with a sulfonyl group linked to a 2-chlorophenyl ring. The additional 2,4-dichlorophenyl substitution on the nitrogen introduces enhanced lipophilicity, which may improve membrane permeability but increase toxicity risks .
  • 2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide ():
    This compound incorporates an indole-sulfonyl group and a 4-methoxyphenyl substituent. The indole moiety could confer π-π stacking interactions in protein binding, while the 4-methoxyphenyl group mirrors the target compound’s cyclopentylmethyl-4-methoxyphenyl fragment .

Cyclic and Aliphatic Substituents

  • N-(1-(3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide ():
    Features a cyclohexyl group substituted with a 1,2,4-oxadiazole ring and a pyridine moiety. The oxadiazole ring enhances hydrogen-bonding capacity, contrasting with the cyclopentylmethyl group’s hydrophobic character in the target compound .
  • 2-[Cyclopentyl(methyl)amino]-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide (): Shares the 4-methoxyphenyl group but replaces the acetamide linkage with an imidazolidinedione ring. The cyclopentyl group here is part of an amino side chain, suggesting divergent metabolic pathways compared to the target molecule .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-chlorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Cyclopentyl Core Formation : Introduce the 4-methoxyphenyl group to cyclopentane via Friedel-Crafts alkylation or transition-metal-catalyzed coupling .

Acetamide Linkage : React the cyclopentyl intermediate with 2-(2-chlorophenyl)acetic acid using coupling agents (e.g., EDC/HOBt) or via activation with acetic anhydride .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity .

Q. Key Reaction Conditions :

  • Solvent: Anhydrous DMF or THF for moisture-sensitive steps .
  • Catalysts: Pd(PPh₃)₄ for cross-coupling .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: Characterization employs:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, chlorophenyl aromatic protons at δ 7.2–7.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve cyclopentyl methylene protons and acetamide connectivity .

Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Q. Table 1: Standard Characterization Parameters

TechniqueParametersTarget Data
¹H NMR400 MHz, CDCl₃Integration ratios, coupling constants
HRMSESI+, m/zExact mass (e.g., 412.1345 for C₂₃H₂₅ClNO₃)
HPLC70:30 MeOH/H₂O, 1 mL/minRetention time, peak symmetry

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Testing : Use broth microdilution (MIC against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .
  • Cancer Cell Viability : MTT assay on HeLa or MCF-7 cells, comparing to doxorubicin .
  • Enzyme Inhibition : Screen against COX-2 or kinases using fluorometric assays .

Q. How can reaction yields be optimized for the cyclopentyl intermediate?

Methodological Answer:

  • Solvent Optimization : Replace DMF with toluene for lower polarity, reducing side reactions .
  • Catalyst Screening : Test Pd(OAc)₂ with Xantphos for improved coupling efficiency .
  • Temperature Control : Maintain 80–90°C to balance reaction rate and decomposition .

Q. Yield Improvement Case Study :

  • Initial yield: 45% (THF, Pd(PPh₃)₄) → Optimized yield: 72% (toluene, Pd(OAc)₂/Xantphos) .

Q. How to resolve contradictions in NMR and computational structural data?

Methodological Answer:

X-ray Crystallography : Determine absolute configuration (e.g., cyclopentyl chair conformation) .

DFT Calculations : Compare experimental ¹³C shifts with Gaussian-optimized structures .

Dynamic NMR : Probe ring-flipping kinetics in cyclopentyl groups at variable temperatures .

Example : Discrepancy in acetamide carbonyl shift (calc: δ 170 ppm vs. exp: δ 168 ppm) suggests solvent polarity effects .

Q. What strategies mitigate off-target effects in biological assays?

Methodological Answer:

  • Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify non-target interactions .
  • Metabolite Analysis : LC-MS/MS to detect hydrolysis products (e.g., free chlorophenyl acetic acid) .
  • CRISPR Knockout Models : Validate target engagement in EGFR-KO cell lines .

Q. How to design stability studies under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48 h .
  • Light Sensitivity : Expose to UV-Vis (300–800 nm) and quantify photodegradation products .
  • Oxidative Stress : Add H₂O₂ (0.1–1 mM) and assess stability via TLC .

Q. Table 2: Stability Study Parameters

ConditionParametersAnalysis Method
pH 7.437°C, 48 hHPLC (Area%)
UV Light254 nm, 6 hTLC (Rf shift)
H₂O₂0.5 mM, 24 hNMR (new peaks)

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